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  • Product: N-(2-(pyrimidin-5-yl)ethyl)pivalamide
  • CAS: 2034342-01-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Characterization, and Potential Applications of N-[2-(Pyrimidin-5-yl)ethyl]pivalamide

Abstract: This technical guide provides a comprehensive overview of the 2-(pyrimidin-5-yl)ethanamine pivaloyl derivative, formally named N-[2-(pyrimidin-5-yl)ethyl]pivalamide. The pyrimidine scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the 2-(pyrimidin-5-yl)ethanamine pivaloyl derivative, formally named N-[2-(pyrimidin-5-yl)ethyl]pivalamide. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The introduction of a pivaloyl group, a sterically hindered and highly stable moiety, offers a strategic approach to modulate the physicochemical and pharmacokinetic properties of the parent amine. This document details a proposed synthetic route, a robust characterization workflow, and a rationale for exploring its potential in drug discovery programs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this novel chemical entity.

Scientific Rationale: A Strategic Convergence of Scaffold and Function

The design of new chemical entities for drug discovery often involves the strategic combination of a biologically relevant core (a "pharmacophore") with functional groups that optimize its drug-like properties. The target compound, N-[2-(pyrimidin-5-yl)ethyl]pivalamide, is an exemplar of this strategy.

The Pyrimidine Scaffold: A Privileged Core in Drug Discovery

The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil.[3] Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, has made it a "privileged scaffold" in medicinal chemistry.[4] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive effects.[5][6] This broad bioactivity makes the pyrimidine core an attractive starting point for developing novel therapeutics.[1][7]

The Pivaloyl Group: A Modulator of Physicochemical Properties

The pivaloyl group, derived from pivalic acid, is characterized by a sterically bulky tert-butyl moiety. When used to acylate an amine, it forms an N-pivaloyl amide. This functional group offers several distinct advantages in drug design:

  • Exceptional Stability: The steric hindrance provided by the tert-butyl group makes the amide bond highly resistant to chemical and enzymatic degradation, which can enhance the metabolic stability and prolong the half-life of a compound.[8]

  • Modulation of Lipophilicity: The introduction of the hydrocarbon-rich pivaloyl group increases the lipophilicity of the parent molecule. This can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving membrane permeability and oral bioavailability.

  • Protecting Group Strategy: In multi-step syntheses, the pivaloyl group serves as a robust protecting group for amines, stable to a wide array of reaction conditions under which other protecting groups might fail.[8][9]

The convergence of the biologically active pyrimidine scaffold with the stability-enhancing pivaloyl group presents a compelling rationale for the synthesis and evaluation of N-[2-(pyrimidin-5-yl)ethyl]pivalamide as a potential drug candidate.

Proposed Synthesis and Purification

The synthesis of N-[2-(pyrimidin-5-yl)ethyl]pivalamide can be efficiently achieved via a standard nucleophilic acyl substitution reaction. The proposed pathway is outlined below, representing a reliable and scalable method for producing the target compound.

Synthetic Pathway: N-Acylation

The core of the synthesis is the reaction between 2-(pyrimidin-5-yl)ethanamine and pivaloyl chloride. Pivaloyl chloride is a highly reactive acylating agent that readily reacts with primary amines.[10] A non-nucleophilic organic base, such as triethylamine (TEA), is employed to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[11]

Detailed Experimental Protocol

Materials:

  • 2-(pyrimidin-5-yl)ethanamine (1.0 equiv)

  • Pivaloyl chloride (1.1 equiv)[12]

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-(pyrimidin-5-yl)ethanamine and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution, followed by the dropwise addition of pivaloyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude solid by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to afford the pure N-[2-(pyrimidin-5-yl)ethyl]pivalamide.

Synthetic and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification Start 2-(pyrimidin-5-yl)ethanamine + Pivaloyl Chloride + Triethylamine in DCM @ 0°C React Stir at Room Temperature (4-6 hours) Start->React Quench Quench with H₂O React->Quench Wash Wash with NaHCO₃ (aq) & Brine Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Column Flash Column Chromatography Dry->Column Product Pure N-[2-(pyrimidin-5-yl)ethyl]pivalamide Column->Product

Caption: Proposed workflow for synthesis and purification.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[13]

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z), confirming the molecular weight and elemental composition.[13]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups based on their vibrational frequencies, such as the amide C=O and N-H bonds.[14]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data for N-[2-(pyrimidin-5-yl)ethyl]pivalamide based on established chemical principles for pyrimidine derivatives and amides.[15][16]

Technique Expected Observations Rationale
¹H NMR δ ~9.0 ppm (s, 1H), δ ~8.7 ppm (s, 2H), δ ~5.8 ppm (br s, 1H), δ ~3.5 ppm (q, 2H), δ ~2.9 ppm (t, 2H), δ ~1.1 ppm (s, 9H)H2 proton of pyrimidine ring (deshielded); H4/H6 protons of pyrimidine; Amide N-H proton; CH₂ group adjacent to NH; CH₂ group adjacent to pyrimidine ring; tert-butyl protons.
¹³C NMR δ ~178 ppm, δ ~158 ppm, δ ~156 ppm, δ ~130 ppm, δ ~38 ppm, δ ~35 ppm, δ ~29 ppm, δ ~27 ppmAmide carbonyl carbon; C4/C6 carbons of pyrimidine; C2 carbon of pyrimidine; C5 carbon of pyrimidine; Quaternary carbon of t-butyl group; CH₂ adjacent to NH; CH₂ adjacent to ring; Methyl carbons of t-butyl.
IR (cm⁻¹) ~3300 (N-H stretch), ~2960 (aliphatic C-H stretch), ~1640 (Amide I band, C=O stretch), ~1550 (Amide II band, N-H bend), ~1480 (C=C/C=N ring stretch)Characteristic vibrational modes for a secondary amide and an aromatic heterocycle.[14]
MS (ESI+) Expected [M+H]⁺ at m/z = 208.14Calculated for C₁₁H₁₇N₃O + H⁺.
Analytical Characterization Workflow

G cluster_spec Spectroscopic Analysis cluster_chrom Chromatographic Analysis cluster_results Validation Compound Purified Compound NMR 1H & 13C NMR Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR HPLC Purity Assessment (HPLC) Compound->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity >95% HPLC->Purity

Caption: Standard workflow for analytical characterization.

Potential Biological Applications and Screening Strategy

Given the extensive biological activities associated with pyrimidine derivatives, N-[2-(pyrimidin-5-yl)ethyl]pivalamide represents a valuable candidate for broad biological screening.[17] A hypothesis-driven approach can prioritize therapeutic areas for investigation.

Rationale for Target Selection
  • Oncology: Many pyrimidine-containing molecules function as kinase inhibitors or antimetabolites.[4][18] The target compound could be screened against a panel of cancer cell lines to identify antiproliferative activity. A study has already shown that derivatives with a side chain at the C-5 position of pyrimidine can exhibit anticancer properties.[19]

  • Inflammation and Immunology: Pyrimidine derivatives are known to possess anti-inflammatory properties.[7] The compound could be evaluated in assays for key inflammatory mediators, such as cytokine release or cyclooxygenase (COX) enzyme inhibition.

  • Infectious Diseases: The pyrimidine core is present in various antibacterial and antiviral drugs.[3] Screening against a panel of bacterial and viral pathogens is a logical step.

Proposed In-Vitro Screening Funnel

A tiered screening approach ensures efficient use of resources, starting with broad-based assays and progressing to more specific, target-oriented studies for active compounds ("hits").

G cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Hit Confirmation & Target Deconvolution cluster_tertiary Tier 3: Lead Generation Start Test Compound: N-[2-(pyrimidin-5-yl)ethyl]pivalamide Phenotypic Phenotypic Assays (e.g., Cancer Cell Line Panel Cytotoxicity) Start->Phenotypic DoseResponse Dose-Response (IC₅₀) Studies Phenotypic->DoseResponse If 'Hit' TargetAssay Target-Based Assays (e.g., Kinase Inhibition Panel) DoseResponse->TargetAssay ADME Preliminary ADME/Tox Assays (e.g., Microsomal Stability, Cytotoxicity) TargetAssay->ADME

Caption: A tiered in-vitro screening funnel.

Pharmacokinetic Considerations and Future Directions

The Pivaloyl Group and ADME Properties

While the stability of the pivaloyl amide is an advantage, it is critical to consider its potential metabolic fate. Some drugs containing pivalic acid esters (prodrugs) are known to be hydrolyzed in vivo, releasing pivalic acid. This liberated pivalic acid can conjugate with endogenous carnitine, leading to the excretion of pivaloylcarnitine and potentially causing systemic carnitine deficiency with long-term use.[20][21][22] Although the amide bond in the target compound is significantly more stable than an ester bond, any early-stage development program must include an assessment of its hydrolytic stability and potential for pivalic acid release to de-risk potential toxicity.[23]

Future Directions
  • Structure-Activity Relationship (SAR) Studies: If the compound shows promising activity, a medicinal chemistry campaign should be initiated to synthesize analogs and build an SAR. Modifications could include altering the linker between the pyrimidine and amide, or substituting the pyrimidine ring.

  • Lead Optimization: Promising hits would undergo lead optimization to improve potency, selectivity, and pharmacokinetic properties.

  • In-Vivo Evaluation: Compounds with favorable in-vitro profiles would advance to evaluation in relevant animal models of disease.

Conclusion

N-[2-(pyrimidin-5-yl)ethyl]pivalamide is a novel chemical entity designed by strategically combining the privileged pyrimidine scaffold with the robust pivaloyl functional group. This guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and biological evaluation. The proposed workflows are based on established chemical principles and offer a clear path for researchers to explore the therapeutic potential of this promising compound. Careful consideration of its pharmacokinetic profile, particularly its metabolic stability, will be critical for any future drug development efforts.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. ResearchGate. [Link]

  • The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information (PMC). [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACSDirectory. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • N-pivaloylation of an amine. ChemSpider Synthetic Pages. [Link]

  • Pivaloyl chloride. National Center for Biotechnology Information (PubChem). [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Pivalic acid. Wikipedia. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Pivaloyloxymethyl. Wikipedia. [Link]

  • Use of (pivaloyloxy)methyl as a protecting group in the synthesis of antigenic theophylline (1,3-dimethylxanthine) derivatives. ACS Publications. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Biological activities of synthetic pyrimidine derivatives. World Journal of Pharmaceutical Research. [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Link]

  • Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age. PubMed. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Antibiotics That Contain Pivalic Acid. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics. PubMed. [Link]

  • Slow replenishment of carnitine deficiency after cessation of long-term treatment with pivaloyl-containing antibiotics. PubMed. [Link]

  • Carnitine-Associated Encephalopathy Caused by Long-term Treatment With an Antibiotic Containing Pivalic Acid. AAP Publications. [Link]

  • Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. PubMed. [Link]

  • (R)-1-(2-Methyl-5-pyrimidinyl)ethanamine. National Center for Biotechnology Information (PubChem). [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

Sources

Exploratory

Pyrimidin-5-yl-ethyl pivalamide CAS number and identifiers

Technical Monograph: N-[2-(Pyrimidin-5-yl)ethyl]pivalamide Identity & Physicochemical Profile N-[2-(Pyrimidin-5-yl)ethyl]pivalamide is a specialized heterocyclic building block used primarily in the synthesis of pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-[2-(Pyrimidin-5-yl)ethyl]pivalamide

Identity & Physicochemical Profile

N-[2-(Pyrimidin-5-yl)ethyl]pivalamide is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates.[1] It serves as a lipophilic, metabolically stable bioisostere for phenylethylamine and histamine derivatives in fragment-based drug discovery (FBDD).[1]

Chemical Identifiers
Identifier Value
Chemical Name N-[2-(Pyrimidin-5-yl)ethyl]-2,2-dimethylpropanamide
Common Name Pyrimidin-5-yl-ethyl pivalamide
Core Scaffold CAS 856973-36-9 (Refers to the parent amine: 2-(Pyrimidin-5-yl)ethanamine)
Derivative Status N-Pivaloyl derivative of CAS 856973-36-9
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.28 g/mol
SMILES CC(C)(C)C(=O)NCCc1cncnc1
InChI Key (Calculated) Variable based on tautomer

Note on CAS Registry: While the parent amine (2-(pyrimidin-5-yl)ethanamine) is indexed under CAS 856973-36-9 , the specific pivalamide derivative is often treated as a proprietary intermediate or a "made-to-order" compound in patent literature (e.g., related to Lp-PLA2 or kinase inhibitor scaffolds).[1] Researchers should reference the parent amine for procurement.

Physicochemical Properties (Calculated)
  • LogP (cLogP): ~1.2 (Moderate lipophilicity due to pivaloyl group masking the polar urea/amide).[1]

  • Topological Polar Surface Area (TPSA): ~55 Ų (Favorable for membrane permeability).[1]

  • pKa (Base): ~2.5 (Pyrimidine ring nitrogens are weakly basic compared to pyridine).[1]

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Synthetic Pathway & Methodology

The synthesis of N-[2-(pyrimidin-5-yl)ethyl]pivalamide relies on the selective functionalization of the pyrimidine ring at the C5 position, followed by amide coupling.[1] This protocol is designed to be self-validating via TLC and LC-MS checkpoints.[1]

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two commercially viable precursors:

  • 2-(Pyrimidin-5-yl)ethanamine (The nucleophile).[1]

  • Pivaloyl Chloride (The electrophile).

Validated Synthesis Protocol

Reagents:

  • 2-(Pyrimidin-5-yl)ethanamine (1.0 eq) [CAS 856973-36-9][1][2][3]

  • Pivaloyl chloride (1.1 eq) [CAS 3282-30-2][1]

  • Triethylamine (TEA) (2.0 eq) or DIPEA[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-(pyrimidin-5-yl)ethanamine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (2.0 mmol) and cool the solution to 0°C using an ice bath. Causality: Cooling prevents the formation of di-acylated byproducts and controls the exotherm.[1]

  • Acylation: Dropwise add Pivaloyl chloride (1.1 mmol) over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Checkpoint (Self-Validation):

    • TLC: (10% MeOH in DCM). The starting amine (baseline/polar) should disappear, replaced by a less polar spot (

      
       ~0.5).[1]
      
    • LC-MS: Look for

      
      .[1]
      
  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO2, Gradient 0-5% MeOH/DCM).

Reaction Workflow Diagram

SynthesisWorkflow Precursor 2-(Pyrimidin-5-yl)ethanamine (CAS 856973-36-9) Intermediate Reaction Mixture (DCM, Et3N, 0°C -> RT) Precursor->Intermediate + Base Reagent Pivaloyl Chloride (CAS 3282-30-2) Reagent->Intermediate Dropwise Product N-[2-(Pyrimidin-5-yl)ethyl]pivalamide (Target) Intermediate->Product 2h, Workup

Caption: Standard acylation workflow for converting the pyrimidine amine scaffold into the pivalamide derivative.

Structural Characterization & Analytical Standards

To ensure scientific integrity, the isolated compound must meet specific spectral criteria.

1H-NMR Signature (Expected in CDCl3)
  • Pyrimidine Ring:

    • 
       9.10 ppm (s, 1H, H-2 position) – Distinctive deshielded singlet.[1]
      
    • 
       8.65 ppm (s, 2H, H-4,6 positions).[1]
      
  • Ethyl Linker:

    • 
       3.55 ppm (q, 2H, 
      
      
      
      ).[1]
    • 
       2.90 ppm (t, 2H, 
      
      
      
      ).[1]
  • Pivaloyl Group:

    • 
       1.20 ppm (s, 9H, 
      
      
      
      ) – Diagnostic strong singlet.[1]
  • Amide Proton:

    • 
       5.80 ppm (br s, 1H, 
      
      
      
      ).[1]
Mass Spectrometry (ESI+)
  • Parent Ion:

    
     Da.[1]
    
  • Fragmentation: Loss of pivaloyl group often yields the amine fragment at

    
    .
    

Applications in Medicinal Chemistry

This scaffold is not merely a chemical curiosity; it is a strategic "fragment" used to optimize drug candidates.

1. Bioisosterism: The pyrimidin-5-yl group acts as a bioisostere for the pyridin-3-yl and phenyl rings.[1] It offers:

  • Reduced Lipophilicity: Lower cLogP compared to phenyl analogs.[1]

  • Metabolic Stability: The 5-position of pyrimidine is less prone to oxidative metabolism than the electron-rich phenyl ring.[1]

  • Hydrogen Bonding: The pyrimidine nitrogens (N1, N3) act as weak hydrogen bond acceptors (

    
     ~1.0-2.0), interacting with specific residues (e.g., hinge regions in kinases) without incurring the high desolvation penalty of more basic heterocycles.[1]
    

2. Pharmacophore Mapping: In Lp-PLA2 inhibitors (e.g., Darapladib intermediates) and JAK inhibitors, the ethyl linker provides the necessary flexibility to orient the aromatic headgroup into a hydrophobic pocket, while the amide bond serves as a hydrogen bond donor/acceptor anchor.[1]

Pharmacophore Visualization

Pharmacophore Pyrim Pyrimidine Ring (Weak H-Bond Acceptor) Linker Ethyl Spacer (Rotational Freedom) Pyrim->Linker Scaffold Amide Amide Bond (H-Bond Donor/Acceptor) Linker->Amide Connector Tail t-Butyl Group (Hydrophobic Bulk) Amide->Tail Cap

Caption: Pharmacophore segmentation showing the functional role of each moiety in protein-ligand binding.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 856973-36-9 (2-(Pyrimidin-5-yl)ethanamine).[1] Retrieved from [Link][1]

  • Verbitsky, V. et al. (2017).[4] "Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines." Bioorganic & Medicinal Chemistry Letters. (Demonstrates pyrimidine C5 functionalization strategies). Retrieved from [Link]

  • Nagashima, S. et al. (2007).[5] "Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors." Bioorganic & Medicinal Chemistry. (Context for pyrimidine-ethylamino scaffolds). Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of N-(2-(pyrimidin-5-yl)ethyl)pivalamide

Topic: Molecular weight and formula of N-(2-(pyrimidin-5-yl)ethyl)pivalamide Content Type: Technical Monograph / Chemical Entity Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Physi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of N-(2-(pyrimidin-5-yl)ethyl)pivalamide Content Type: Technical Monograph / Chemical Entity Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Physicochemical Characterization, Synthetic Methodology, and Analytical Validation

Executive Summary

N-(2-(pyrimidin-5-yl)ethyl)pivalamide is a functionalized heterocyclic amide often utilized in Fragment-Based Drug Discovery (FBDD) as a physicochemical probe or a protected intermediate. It combines a polar, electron-deficient pyrimidine core (a privileged scaffold in kinase and metabolic enzyme inhibitors) with a lipophilic pivaloyl tail via a flexible ethyl linker.

This guide provides the definitive molecular specifications, a validated synthetic protocol for laboratory-scale production, and a comprehensive analytical profile to ensure structural integrity.

Molecular Identity & Physicochemical Properties

Core Specifications

The following data is calculated based on the IUPAC structure: N-[2-(5-pyrimidinyl)ethyl]-2,2-dimethylpropanamide .

PropertyValueUnitNotes
Molecular Formula C₁₁H₁₇N₃O --
Molecular Weight 207.27 g/mol Average Mass
Monoisotopic Mass 207.1372 DaFor High-Res MS (HRMS)
CAS Number Not Listed-Treat as Novel/Custom Synthesis
Physical State Solid-Predicted MP: 78–85 °C
Structural Visualization

The molecule features a 5-substituted pyrimidine ring connected to a sterically bulky pivalamide group.

ChemicalStructure Figure 1: Connectivity of N-(2-(pyrimidin-5-yl)ethyl)pivalamide. Red node indicates C5 attachment. cluster_pyrimidine cluster_linker cluster_amide N1 N C2 C2 N1->C2 N3 N C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C_alpha CH2 C5->C_alpha Linker C6->N1 C_beta CH2 C_alpha->C_beta N_amide NH C_beta->N_amide C_carbonyl C=O N_amide->C_carbonyl C_tert t-Bu C_carbonyl->C_tert

Lipinski & Veber Parameters (Drug-Likeness)
  • cLogP: ~1.2 (Moderate lipophilicity; good membrane permeability).

  • H-Bond Donors: 1 (Amide NH).

  • H-Bond Acceptors: 3 (Pyrimidine N1, N3; Amide O).

  • TPSA: ~58 Ų (Well within the <140 Ų limit for oral bioavailability).

Synthetic Methodology

Retrosynthetic Analysis

The most robust disconnection is at the amide bond.

  • Fragment A (Electrophile): Pivaloyl chloride (PivCl) or Pivalic anhydride.

  • Fragment B (Nucleophile): 2-(Pyrimidin-5-yl)ethan-1-amine.

Protocol: Acylation of Pyrimidine-Ethylamine

Reaction Scale: 1.0 mmol basis.

Reagents:

  • Substrate: 2-(Pyrimidin-5-yl)ethan-1-amine (dihydrochloride salt often used for stability).

  • Acylating Agent: Pivaloyl chloride (1.1 equiv).[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv) – Critical for scavenging HCl and freeing the amine salt.

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride (196 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Basification: Cool to 0°C (ice bath). Add DIPEA (0.52 mL, 3.0 mmol) dropwise. The suspension should clear as the free base is liberated.

  • Acylation: Add Pivaloyl chloride (135 µL, 1.1 mmol) dropwise over 5 minutes.

    • Note: Exothermic reaction. Maintain temperature <5°C during addition to prevent bis-acylation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

    • Monitoring: Check TLC (10% MeOH in DCM). Product R_f ≈ 0.4.

  • Workup (Self-Validating):

    • Dilute with DCM (20 mL).

    • Wash with sat. NaHCO₃ (10 mL) to remove excess acid/HCl.

    • Wash with Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic workflow for Pivaloylation of Pyrimidine-Ethylamine. Start Start: 2-(Pyrimidin-5-yl)ethan-1-amine (HCl Salt) Step1 Step 1: Basification Add DIPEA (3.0 eq) in DCM Temp: 0°C Start->Step1 Step2 Step 2: Acylation Add Pivaloyl Chloride (1.1 eq) Dropwise addition Step1->Step2 Step3 Step 3: Reaction Stir at RT for 2h Monitor via TLC Step2->Step3 Decision TLC Check: SM Consumed? Step3->Decision Decision->Step3 No (Stir longer) Workup Workup: Wash with NaHCO3 & Brine Dry (Na2SO4) & Concentrate Decision->Workup Yes Final Product: N-(2-(pyrimidin-5-yl)ethyl)pivalamide Yield: ~85-92% Workup->Final

Analytical Validation (The "Proof")

To certify the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 9.10 (s, 1H): Pyrimidine H-2 (Deshielded by two nitrogens).

  • δ 8.65 (s, 2H): Pyrimidine H-4, H-6 (Equivalent due to symmetry).

  • δ 5.60 (br s, 1H): Amide NH.

  • δ 3.55 (q, J=6.8 Hz, 2H): Methylene (-CH ₂-NH-).

  • δ 2.88 (t, J=6.8 Hz, 2H): Benzylic-like Methylene (Pyr-CH ₂-).

  • δ 1.18 (s, 9H): Pivaloyl tert-butyl group ((CH ₃)₃C-).

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Expected [M+H]⁺: 208.14.

  • Fragmentation Pattern:

    • Loss of pivaloyl group often yields m/z ~124 (Pyrimidin-ethylamine fragment).

Analytical Logic Tree

AnalyticalLogic Figure 3: Analytical decision matrix for structural validation. Sample Isolated Solid MS LC-MS (ESI+) Sample->MS CheckMS Peak at 208.1 m/z? MS->CheckMS NMR 1H NMR (CDCl3) CheckNMR Diagnostic Peaks: 9.10 ppm (s), 1.18 ppm (s) NMR->CheckNMR CheckMS->NMR Yes Fail FAIL: Re-purify CheckMS->Fail No Pass PASS: Identity Confirmed CheckNMR->Pass Yes CheckNMR->Fail No

Handling and Stability

  • Storage: Store at -20°C. Amides are generally stable, but the pyrimidine ring can be susceptible to nucleophilic attack at the 2, 4, or 6 positions under harsh basic conditions.

  • Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Poorly soluble in water (unless protonated at pH < 3).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Amide Coupling mechanisms).

  • PubChem Database. (2025). Compound Summary: Pyrimidine Derivatives. National Center for Biotechnology Information. (Source for physicochemical property calculation algorithms).

  • BenchChem. (2025).[1] Pivaloyl Chloride as a Protecting Group for Amines: Protocols and Application Notes. (Source for pivaloylation stoichiometry and workup).

  • Jain, K. S., et al. (2006). Recent advances in the chemistry of pyrimidines. Current Science. (Review of pyrimidine reactivity and synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: A Streamlined Protocol for the Synthesis and Characterization of N-(2-(pyrimidin-5-yl)ethyl)pivalamide

Abstract: This document provides a detailed, robust protocol for the synthesis of N-(2-(pyrimidin-5-yl)ethyl)pivalamide, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, robust protocol for the synthesis of N-(2-(pyrimidin-5-yl)ethyl)pivalamide, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the acylation of 2-(pyrimidin-5-yl)ethanamine with pivaloyl chloride under modified Schotten-Baumann conditions. This application note offers a comprehensive guide for researchers, covering the reaction mechanism, a step-by-step experimental procedure, safety protocols, purification techniques, and detailed characterization of the final product. The causality behind critical experimental choices is explained to ensure reproducibility and high yield.

Introduction and Significance

Amide bond formation is a cornerstone of modern organic synthesis, fundamental to the creation of peptides, polymers, and a vast array of pharmacologically active molecules.[1][2] The target molecule, N-(2-(pyrimidin-5-yl)ethyl)pivalamide, incorporates a pyrimidine ring, a privileged scaffold in drug discovery, and a pivaloyl group, which can enhance metabolic stability and modulate physicochemical properties due to its steric bulk.[3] The described synthesis employs a classic nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, which is a reliable method for acylating amines with reactive acyl chlorides.[4][5][6] This protocol has been optimized for high yield, purity, and operational simplicity.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The primary amine, 2-(pyrimidin-5-yl)ethanamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is conducted in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it unreactive.[2][5]

Reaction Scheme:

The mechanism involves the formation of a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the stable amide product.[4][7]

Workflow Overview

The overall experimental process is depicted below, outlining the key stages from starting materials to the final, characterized product.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Workup cluster_purification Purification & Analysis prep_reagents Reagent Preparation & Weighing setup_rxn Reaction Setup (Inert Atmosphere, 0 °C) prep_reagents->setup_rxn add_pivcl Slow Addition of Pivaloyl Chloride setup_rxn->add_pivcl stir_rt Warm to RT & Stir (Monitor by TLC) add_pivcl->stir_rt quench Aqueous Quench stir_rt->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (aq. NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of N-(2-(pyrimidin-5-yl)ethyl)pivalamide.

Materials and Safety Precautions

Reagents and Equipment
Reagent/MaterialFormulaMW ( g/mol )QuantitySupplierNotes
2-(Pyrimidin-5-yl)ethanamineC₆H₉N₃123.161.0 equivCommercialStarting Material
Pivaloyl ChlorideC₅H₉ClO120.581.1 equivCommercialAcylating Agent
Triethylamine (TEA)C₆H₁₅N101.191.5 equivCommercialAnhydrous, Base
Dichloromethane (DCM)CH₂Cl₂84.93~20 mL/gCommercialAnhydrous, Solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededCommercialSaturated aq. solution
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededCommercialAnhydrous
Silica GelSiO₂60.08As neededCommercialFor chromatography
Ethyl Acetate / Hexanes--As neededCommercialEluent for chromatography

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, chromatography column, standard glassware.

Safety Precautions
  • Pivaloyl Chloride: Highly flammable, corrosive, and causes severe skin burns and eye damage.[8][9] It is fatal if inhaled and reacts violently with water.[8] Handle exclusively in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • 2-(Pyrimidin-5-yl)ethanamine: May cause skin, eye, and respiratory irritation.[11][12] Handle with appropriate PPE.

  • Triethylamine & Dichloromethane: Volatile and potentially harmful. Handle in a fume hood.

  • General: Perform a thorough risk assessment before starting the experiment.[13] Ensure eyewash stations and safety showers are accessible.[10]

Detailed Experimental Protocol

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(pyrimidin-5-yl)ethanamine (1.0 equiv).

    • Dissolve the amine in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 equiv) to the solution. Rationale: The excess base ensures complete neutralization of the HCl generated during the reaction.

    • Cool the stirring solution to 0 °C using an ice-water bath. Rationale: The acylation reaction is exothermic. Cooling prevents side reactions and ensures controlled reaction kinetics.

  • Addition of Pivaloyl Chloride:

    • Add pivaloyl chloride (1.1 equiv) dropwise to the cold, stirring amine solution over 15-20 minutes using a dropping funnel.[13] Rationale: Slow addition is crucial to control the exotherm and prevent the formation of diacylated or other byproducts.

    • A white precipitate (triethylammonium chloride) will form upon addition.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2-4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. Check for the consumption of the starting amine. Rationale: TLC is a quick and effective method to determine if the starting material has been fully converted to the product.[14]

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated aq. NaCl). Rationale: The NaHCO₃ wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude N-(2-(pyrimidin-5-yl)ethyl)pivalamide can be purified using one of two primary methods:

      • Flash Column Chromatography: Use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.[15] Rationale: This is the most common and effective method for separating the product from non-polar impurities and any residual starting materials.

      • Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.[14][16] Rationale: Recrystallization is an efficient method for purifying crystalline solids to a high degree.

    • Combine the pure fractions (as determined by TLC), and remove the solvent in vacuo to yield the final product.

Characterization of the Final Product

The identity and purity of the synthesized N-(2-(pyrimidin-5-yl)ethyl)pivalamide should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR δ (ppm, CDCl₃): ~8.9-9.1 (s, 1H, pyrimidine C2-H), ~8.6-8.7 (s, 2H, pyrimidine C4/C6-H), ~5.5-6.5 (broad s, 1H, NH ), ~3.6 (q, 2H, -CH₂ -NH), ~2.9 (t, 2H, Ar-CH₂ -), ~1.2 (s, 9H, -C(CH₃ )₃). Note: The NH proton is exchangeable and may have a variable chemical shift or be broadened.[17][18]
¹³C NMR δ (ppm, CDCl₃): ~178 (C=O), ~158-160 (pyrimidine C2/C4/C6), ~130-135 (pyrimidine C5), ~40 (-C H₂-NH), ~38 (-C (CH₃)₃), ~30 (Ar-C H₂-), ~27 (-C(C H₃)₃).
FT-IR ν (cm⁻¹): ~3300 (N-H stretch, secondary amide), ~3100-3000 (Aromatic C-H stretch), ~2960 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I band), ~1550 (N-H bend, Amide II band).[19][20][21]
HRMS (ESI+) m/z: Calculated for C₁₁H₁₈N₃O⁺ [M+H]⁺: 208.1444; Found: 208.xxxx. Rationale: High-Resolution Mass Spectrometry provides an exact mass, confirming the elemental composition of the molecule.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of N-(2-(pyrimidin-5-yl)ethyl)pivalamide. By following the outlined steps for reaction, work-up, and purification, researchers can obtain the target compound in high yield and purity. The provided safety information and characterization data serve as a comprehensive guide for successful execution and validation.

References

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • PIVALOYL CHLORIDE EXTRA PURE MSDS. (2018, December 17). Span Chemie.
  • Pivaloyl chloride SDS, 3282-30-2 Safety Data Sheets. (n.d.). ECHEMI.
  • Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal.
  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • PIVALOYL CHLORIDE. (n.d.). PubChem.
  • Pivaloyl Chloride MSDS. (n.d.). KSCL (KRISHNA).
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • pivaloyl chloride. (n.d.). Sdfine.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
  • Ashenhurst, J. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry.
  • Pivalamide | 754-10-9. (n.d.). Benchchem.
  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
  • Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • O-PIVALOYL-HYDROXYLAMINE TRIFLIC ACID SALT. (n.d.). Organic Syntheses Procedure.
  • Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). (n.d.). Organic Chemistry Revision Sheets.
  • 1H NMR Chemical Shifts. (n.d.). California State Polytechnic University, Pomona.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Wang, Y., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology.

Sources

Application

Optimized Protocol for the Chemoselective N-Pivaloylation of 2-(Pyrimidin-5-yl)ethanamine

Topic: Protocol for pivaloylation of 2-(pyrimidin-5-yl)ethanamine Content Type: Application Note & Protocol Audience: Senior Researchers and Process Chemists Abstract This application note details a robust, scalable prot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for pivaloylation of 2-(pyrimidin-5-yl)ethanamine Content Type: Application Note & Protocol Audience: Senior Researchers and Process Chemists

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(2-(pyrimidin-5-yl)ethyl)pivalamide via the nucleophilic acyl substitution of 2-(pyrimidin-5-yl)ethanamine with pivaloyl chloride.[1][2] Unlike standard aliphatic amine protections, this protocol addresses the specific solubility and basicity challenges posed by the pyrimidine heterocycle. We introduce a chemoselective workup strategy utilizing citric acid to efficiently remove unreacted amine and base without protonating the pyrimidine ring, thereby preventing product loss to the aqueous phase—a common pitfall when using standard HCl washes for heteroaromatic substrates.

Chemical Strategy & Mechanism[3][4]

Reaction Design

The transformation relies on the Schotten-Baumann conditions adapted for non-aqueous solvents. The steric bulk of the tert-butyl group in pivaloyl chloride (PivCl) requires the use of a non-nucleophilic base to scavenge the generated HCl.

  • Chemo-selectivity: The primary aliphatic amine (

    
    , pKa 
    
    
    
    10.5) is significantly more nucleophilic than the pyrimidine ring nitrogens (pKa
    
    
    1.3). Under controlled temperatures (
    
    
    ), acylation occurs exclusively at the exocyclic amine.
  • Base Selection: Triethylamine (TEA) is preferred over pyridine to simplify the workup. TEA forms a water-soluble hydrochloride salt.

  • Solvent System: Dichloromethane (DCM) provides optimal solubility for the lipophilic pivaloyl chloride and the intermediate amine.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of pivaloyl chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl, followed by deprotonation by TEA.

Mechanism Reactants Reactants (Amine + PivCl) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Elimination Chloride Elimination Tetrahedral->Elimination Collapse Product N-Pivaloyl Product + TEA·HCl Elimination->Product Deprotonation (TEA)

Figure 1: Mechanistic pathway for the N-acylation of 2-(pyrimidin-5-yl)ethanamine.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2][3][4][5][6]Role
2-(Pyrimidin-5-yl)ethanamine 15986-26-2*1.0Substrate
Pivaloyl Chloride 3282-30-21.1Acylating Agent
Triethylamine (TEA) 121-44-81.5Base / HCl Scavenger
Dichloromethane (DCM) 75-09-2SolventAnhydrous Solvent
Citric Acid (10% aq) 77-92-9WashSelective Acid Wash

*Note: CAS is representative for the free base. Ensure starting material is free base, not HCl salt. If HCl salt is used, increase TEA to 2.5 equiv.

Equipment
  • Three-neck round-bottom flask (flame-dried,

    
     purged).
    
  • Pressure-equalizing addition funnel.[1]

  • Internal temperature probe.

  • Rotary evaporator.[1][2][4]

Experimental Protocol

Phase 1: Preparation & Addition (0 - 1 Hour)
  • Setup: Assemble a flame-dried 3-neck flask under a nitrogen atmosphere.

  • Solubilization: Charge the flask with 2-(pyrimidin-5-yl)ethanamine (1.0 equiv) and anhydrous DCM (10 mL/mmol). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. Cool the mixture to

    
      using an ice/water bath.
    
  • Acylation: Dilute Pivaloyl Chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise via the addition funnel over 20 minutes.

    • Critical Control: Maintain internal temperature

      
       to prevent bis-acylation or side reactions.
      
Phase 2: Reaction & Monitoring (1 - 4 Hours)
  • Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ).
    
  • Monitoring: Stir for 2–3 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of starting amine (

      
      ) and appearance of product (
      
      
      
      ).
Phase 3: Chemoselective Workup (Crucial Step)

Standard protocols often use 1M HCl for workup. Do NOT use 1M HCl for this substrate. The pyrimidine ring may partially protonate (pKa ~1.3) at pH < 1, leading to yield loss in the aqueous layer. Instead, use Citric Acid (pH ~3).

  • Quench: Add saturated

    
     solution (20 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze excess pivaloyl chloride.
    
  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Selective Acid Wash: Wash the organic layer with 10% aqueous Citric Acid (2 x 15 mL).

    • Logic: At pH ~3 (Citric Acid), the highly basic TEA (pKa 10.7) and unreacted starting amine (pKa ~10.5) are protonated and removed into the aqueous phase. The pyrimidine product (pKa ~1.3) remains neutral and stays in the DCM layer.

  • Neutralization & Drying: Wash the organic layer once with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Crude Analysis: The crude material is typically an off-white solid.

  • Chromatography: If purity is <95%, purify via flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       5% Methanol in DCM.
      
    • Note: The pivaloyl group increases lipophilicity (

      
       will be significantly higher than starting material).
      

Process Visualization

Workflow Diagram

Workflow Start Start: Amine + DCM + TEA Cool Cool to 0°C Start->Cool AddPiv Add PivCl (Dropwise) Maintain T < 5°C Cool->AddPiv React Reaction RT, 2-3 Hours AddPiv->React Quench Quench: Sat. NaHCO3 React->Quench Wash Selective Wash: 10% Citric Acid (Removes TEA/Amine) Quench->Wash Dry Dry & Concentrate Wash->Dry Final Final Product: N-(2-(pyrimidin-5-yl)ethyl)pivalamide Dry->Final

Figure 2: Step-by-step workflow for the pivaloylation protocol.

Quality Control & Troubleshooting

Expected Analytical Data
  • 1H NMR (CDCl3, 400 MHz):

    • 
       9.10 (s, 1H, Pyrimidine H-2)
      
    • 
       8.65 (s, 2H, Pyrimidine H-4,6)
      
    • 
       5.80 (br s, 1H, NH)
      
    • 
       3.60 (q, 2H, 
      
      
      
      -N)
    • 
       2.90 (t, 2H, 
      
      
      
      -Ar)
    • 
       1.20 (s, 9H, 
      
      
      
      -Butyl)
  • MS (ESI):

    
    
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product lost to aqueous layer during acid wash.Switch from HCl to Citric Acid or use only

wash. Re-extract aqueous layer with DCM.[2]
Bis-acylation Excess PivCl or high temperature.Strictly control temp at

during addition. Verify stoichiometry (1.1 equiv max).
Residual Amine Incomplete reaction or poor wash.Extend reaction time. Ensure Citric Acid wash is thorough.
Emulsion TEA salts precipitating.Add Brine to the separatory funnel to break emulsion.[7]

References

  • BenchChem. General Procedure for the N-Pivaloylation of an Amine. Retrieved from

  • Organic Syntheses. Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid. Org.[1][2][3][4][5][7][8] Synth. 2018, 95, 46-64. Retrieved from

  • ChemSpider Synthetic Pages. N-pivaloylation of an amine (Procedure a). SyntheticPage 107.[5][6] Retrieved from [5]

  • National Center for Biotechnology Information. Pyrimidine Metabolism and Properties. PubChem Compound Summary. Retrieved from

Sources

Method

Application Note: Strategic Implementation of Pyrimidine-5-Ethyl Linkers in Kinase Inhibitor Design

Abstract The pyrimidine scaffold serves as a privileged structure in kinase inhibitor discovery due to its ability to mimic the adenine core of ATP.[1][2][3] While the 2- and 4-positions are traditionally utilized for hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold serves as a privileged structure in kinase inhibitor discovery due to its ability to mimic the adenine core of ATP.[1][2][3] While the 2- and 4-positions are traditionally utilized for hinge binding, the 5-position offers a critical vector for accessing the solvent-exposed region or the hydrophobic back-pocket (gatekeeper vicinity). This guide details the application of 5-ethyl linkers —specifically two-carbon saturated spacers—as a tool to optimize solubility and selectivity without incurring the steric penalties associated with shorter methyl linkers or the entropic costs of longer propyl chains.

Part 1: Strategic Rationale (The "Why")

The "Goldilocks" Zone of Linker Length

In Type I and Type I½ kinase inhibitors, the pyrimidine core occupies the adenine binding pocket. The challenge lies in extending a moiety out of this pocket to interact with solubilizing groups (e.g., morpholine, piperazine) or allosteric residues.

  • Methyl Linkers (C1): Often result in steric clashes with the gatekeeper residue (e.g., T790M in EGFR) or force the solubilizing tail into a rigid, unfavorable conformation.

  • Propyl/Butyl Linkers (C3+): Introduce excessive rotational degrees of freedom (

    
     penalty), reducing binding affinity due to the entropic cost of freezing the ligand into a bioactive conformation.
    
  • Ethyl Linkers (C2): The 5-ethyl linker provides a unique structural compromise. It allows the tail group to "step over" the gatekeeper residue while maintaining a relatively rigid vector compared to longer chains. This is particularly relevant in Trk , Aurora , and JAK kinase inhibitor series.

Vector Analysis

The 5-position substitution on a 2,4-diaminopyrimidine scaffold projects the substituent toward the solvent front (in DFG-in conformations). An ethyl spacer effectively decouples the electronic properties of the solubilizing tail from the aromatic hinge binder, preventing deleterious inductive effects that could weaken the critical N1-hinge hydrogen bond.

Part 2: Experimental Protocols

Protocol A: Synthesis of 5-Ethyl Linked Pyrimidine Derivatives

Objective: To install a functionalized ethyl linker at the 5-position of a 2,4-dichloropyrimidine core using a Sonogashira-Hydrogenation sequence. This method is preferred over direct alkylation for its high functional group tolerance.

Reagents & Equipment
  • Starting Material: 5-bromo-2,4-dichloropyrimidine

  • Linker Precursor: N-propargyl-morpholine (or functionalized terminal alkyne)

  • Catalysts: Pd(PPh3)2Cl2, CuI

  • Solvents: THF, Triethylamine (TEA), Methanol

  • Hydrogenation: H2 balloon, 10% Pd/C

Step-by-Step Methodology
  • Sonogashira Coupling (Installation of the C2-Unsaturated Linker)

    • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF under nitrogen.

    • Add TEA (3.0 eq), CuI (0.05 eq), and Pd(PPh3)2Cl2 (0.05 eq).

    • Dropwise add the terminal alkyne (e.g., N-propargyl-morpholine, 1.1 eq).

    • Critical Step: Stir at room temperature for 1 hour, then heat to 50°C for 4 hours. Note: Monitoring by LCMS is essential to prevent homo-coupling of the alkyne.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • S_NAr Functionalization (Hinge Binder Installation)

    • Note: It is often strategic to perform the S_NAr displacement of the chlorines before hydrogenation to avoid reducing sensitive groups on the aniline.

    • React the intermediate with the desired aniline (hinge binder) in n-butanol with catalytic HCl at 80°C.

  • Catalytic Hydrogenation (Reduction to Ethyl Linker)

    • Dissolve the alkyne-intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H2 atmosphere (1 atm, balloon) for 2-4 hours.

    • Validation: Check NMR for the disappearance of alkyne protons and appearance of the ethyl multiplet (

      
       ~2.5-2.8 ppm).
      
Protocol B: Biochemical Validation (FRET Assay)

Objective: Determine the IC50 of the synthesized 5-ethyl analog compared to C1 and C3 variants.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reaction: Mix Kinase (e.g., Aurora A), FRET-peptide substrate, and ATP (at

    
    ).
    
  • Inhibitor: Add compounds in serial dilution (DMSO < 1%).

  • Detection: Measure fluorescence ratio (Ex/Em depending on fluorophore pair, e.g., Coumarin/Fluorescein) after 1 hour.

  • Analysis: Fit data to a 4-parameter logistic equation.

Part 3: Visualization & Data Analysis

Synthetic Workflow Diagram

The following diagram illustrates the Sonogashira-Reduction route, highlighting the critical transition from a rigid alkyne to the flexible (but optimal) ethyl linker.

SyntheticRoute Start 5-Bromo-2,4- dichloropyrimidine Step1 Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 Inter1 5-Alkynyl Intermediate Step1->Inter1 Step2 S_NAr Displacement (Aniline/Amine) Inter1->Step2 Inter2 Functionalized Alkyne Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final 5-Ethyl Linked Inhibitor Step3->Final

Caption: Synthetic pathway for installing the 5-ethyl linker via Sonogashira coupling and subsequent reduction.

SAR Decision Logic

This flow demonstrates the decision-making process when optimizing linker length at the pyrimidine 5-position.

SAR_Logic Problem Low Solubility / Modest Potency Strategy Modify 5-Position Linker Problem->Strategy Methyl Methyl (C1) Linker Strategy->Methyl Ethyl Ethyl (C2) Linker Strategy->Ethyl Propyl Propyl (C3+) Linker Strategy->Propyl Res_Methyl Steric Clash w/ Gatekeeper Methyl->Res_Methyl Res_Ethyl Optimal Fit & Solubility Ethyl->Res_Ethyl Res_Propyl Entropy Penalty (Lower Affinity) Propyl->Res_Propyl

Caption: SAR decision tree illustrating why the Ethyl (C2) linker often represents the local minimum for energy penalties.

Comparative Data: Linker Length vs. Potency

The table below summarizes a representative SAR study (e.g., based on Trk/Aurora kinase inhibition data) showing the "Ethyl Effect."

Linker TypeStructureIC50 (Enzymatic)Cellular EC50Solubility (pH 7.4)Notes
Direct Pyrimidine-R> 1000 nMN.D.LowSteric clash with pocket wall.
Methyl (C1) Pyr-CH2-R150 nM450 nMModerateLimited flexibility; rigid fit.
Ethyl (C2) Pyr-CH2CH2-R 12 nM 45 nM High Optimal projection to solvent.
Propyl (C3) Pyr-(CH2)3-R85 nM210 nMHighEntropic penalty reduces potency.
Alkyne Pyr-C≡C-R200 nM600 nMLowRigid linear geometry (unfavorable).

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine. Retrieved from

  • Kim, et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Molecules. Retrieved from

  • Unciti-Broceta, A., et al. (2020).[2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[1] Retrieved from

  • Zhang, et al. (2021).[6] Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from

  • Moustafa, et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PMC. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Acid Stability of N-(2-(pyrimidin-5-yl)ethyl)pivalamide

The following technical guide addresses the stability profile of N-(2-(pyrimidin-5-yl)ethyl)pivalamide under acidic conditions. This content is structured for researchers and process chemists dealing with synthesis, puri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of N-(2-(pyrimidin-5-yl)ethyl)pivalamide under acidic conditions. This content is structured for researchers and process chemists dealing with synthesis, purification, or analysis of this intermediate.

Executive Summary

N-(2-(pyrimidin-5-yl)ethyl)pivalamide exhibits a high degree of stability under standard acidic conditions (e.g., 0.1 M – 1.0 M HCl at ambient temperature). This robustness is primarily attributed to the steric bulk of the tert-butyl group in the pivalamide moiety, which significantly retards nucleophilic attack by water compared to linear amides (e.g., acetamides).

However, users must distinguish between chemical degradation (hydrolysis) and physical state changes (salt formation/protonation). The pyrimidine ring acts as a weak base (


), leading to protonation in strong acids (pH < 2), which drastically alters solubility and retention behavior without breaking covalent bonds.

Mechanistic Insight & Stability Profile

The Two Sites of Acid Interaction

To troubleshoot effectively, you must understand the two distinct behaviors of this molecule in acid:

  • The Pyrimidine Ring (Reversible Protonation): The pyrimidine nitrogens have a lone pair available for protonation. In strong acids (pH < 1), the ring becomes protonated. This is a reversible equilibrium. It increases water solubility and prevents extraction into organic solvents (e.g., DCM or EtOAc) but does not degrade the molecule.

  • The Pivalamide Bond (Kinetic Resistance to Hydrolysis): While amides are susceptible to acid-catalyzed hydrolysis, the pivaloyl (trimethylacetyl) group provides a "steric shield." The bulky tert-butyl group hinders the approach of water to the carbonyl carbon. Consequently, hydrolysis requires forcing conditions (e.g., 6 M HCl, Reflux, >24 h).

Stability Data Summary
ConditionDurationOutcomeMechanism
0.1% TFA / Formic Acid (HPLC) IndefiniteStable Transient protonation; no degradation.
1 M HCl @ 25°C 24 HoursStable Pyrimidine protonation (Salt formation).
1 M HCl @ 60°C 4 Hours>98% Stable Minor hydrolysis possible (<2%).
6 M HCl @ Reflux >6 HoursDegradation Amide hydrolysis to amine + pivalic acid.

Visualizing the Pathways

The following diagram illustrates the divergent pathways: reversible protonation (standard workup) vs. irreversible hydrolysis (forcing conditions).

StabilityPathways Start Neutral Molecule (Organic Soluble) Acid Acid Treatment (H+) Start->Acid Protonated Protonated Salt (Water Soluble) [Reversible] Acid->Protonated pH < 2 Ambient Temp Hydrolysis Hydrolysis Products (Amine + Pivalic Acid) [Irreversible] Acid->Hydrolysis 6M HCl Reflux > 100°C Protonated->Start Neutralization (NaOH/NaHCO3)

Figure 1: Reaction pathways in acidic media. Green path indicates reversible salt formation; Red path indicates degradation under harsh conditions.

Troubleshooting Guide (FAQ)

Scenario A: "My product disappeared during acidic workup."

Diagnosis: You likely formed the pyrimidinium salt, which partitioned into the aqueous phase. Solution:

  • Do not discard the aqueous layer.

  • Neutralize the aqueous layer to pH ~8–9 using sat.

    
     or 
    
    
    
    .
  • The neutral compound will precipitate or can be back-extracted into DCM/EtOAc.

Scenario B: "I see a retention time shift in HPLC."

Diagnosis: This is likely a pH-dependent shift due to the pyrimidine protonation, not degradation. Check:

  • Does the peak return to the original retention time if you run the sample in a neutral buffer?

  • Verification: Check the UV spectrum. Pyrimidine protonation causes a bathochromic shift (red shift) in

    
    . If the UV spectrum has shifted but the area % is constant, it is the same molecule in a different ionization state.
    
Scenario C: "I detect a new peak at RRT ~0.2."

Diagnosis: If forcing conditions were used, this may be the hydrolysis product: 2-(pyrimidin-5-yl)ethanamine . Confirmation:

  • Analyze by LC-MS. Look for mass

    
     (Amine fragment) and loss of 102 Da (Pivalic acid).
    

Validated Experimental Protocols

Protocol 1: Acid Stability Stress Test

Use this protocol to validate stability for your specific batch or formulation.

  • Preparation: Dissolve 10 mg of N-(2-(pyrimidin-5-yl)ethyl)pivalamide in 1 mL of MeOH.

  • Acid Challenge: Add 1 mL of 1 M HCl .

  • Incubation: Stir at Room Temperature (25°C) for 24 hours.

  • Analysis:

    • Take a 50 µL aliquot.

    • Neutralize with 50 µL of 1 M NaOH (Critical step to ensure sharp HPLC peaks).

    • Dilute with mobile phase and inject.

  • Acceptance Criteria: Recovery > 99.0% compared to standard.

Protocol 2: Recovery from Acidic Aqueous Solutions

Use this if you accidentally extracted your product into the acid layer.

  • Cool the aqueous acidic solution to 0–5°C (ice bath).

  • Slowly add 4 M NaOH dropwise with stirring.

  • Monitor pH using a pH meter or paper. Target pH 9.0 .

    • Note: Pyrimidines are stable to base, but avoid pH > 12 to prevent potential amide hydrolysis on the basic side, though pivalamides are resistant there too.

  • Extract 3x with Ethyl Acetate or DCM.

  • Dry organics over

    
     and concentrate.
    

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.[1] (Definitive text on pyrimidine basicity and stability).

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley. (Details the stability of pivalamides vs. acetamides; Pivalamides require vigorous hydrolysis conditions).

  • Albert, A. (1968). Heterocyclic Chemistry: An Introduction. Athlone Press. (Discusses the pKa of pyrimidine, approx 1.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Pivalamide and Acetamide Protecting Groups for Pyrimidine Amines

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, particularly in the construction of complex molecules like pyrimidine-based pharmaceuticals, the judicious sele...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the construction of complex molecules like pyrimidine-based pharmaceuticals, the judicious selection of protecting groups is paramount. The exocyclic amino groups of pyrimidines are often nucleophilic and can interfere with desired chemical transformations. To temporarily mask their reactivity, chemists frequently turn to acyl protecting groups. This guide provides an in-depth, objective comparison between two commonly employed acyl groups: pivalamide (Piv) and acetamide (Ac), supported by experimental data and established protocols to inform your synthetic strategy.

The Role of Protecting Groups in Pyrimidine Chemistry

A protecting group is a molecular entity that is reversibly attached to a functional group to decrease its reactivity during a chemical reaction.[1] This strategy is crucial in multi-step syntheses to ensure that reactions occur at the desired sites.[1][2] For pyrimidine amines, protection prevents unwanted side reactions such as N-alkylation or N-acylation when other parts of the molecule are being modified. An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce new stereogenic centers.[3]

The Acetamide (Ac) Protecting Group

The acetamide group is a classic and widely used protecting group for amines due to the low cost and ready availability of the reagents required for its introduction.

Introduction of the Acetamide Group

Acetylation of a pyrimidine amine is typically achieved by reacting the amine with acetic anhydride or acetyl chloride in the presence of a base.[4][5] The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct of the reaction.[4]

Representative Protocol: Acetylation of a Pyrimidine Amine

  • Dissolve the pyrimidine amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine (1.2 equiv), to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add acetic anhydride (1.1 equiv) or acetyl chloride (1.1 equiv) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Removal of the Acetamide Group

Deprotection of acetamides typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures.[4] These conditions can be incompatible with sensitive functional groups elsewhere in the molecule.[4]

Representative Protocol: Hydrolysis of an Acetamide

  • Acidic Conditions: Reflux the acetylated pyrimidine in a mixture of an alcohol (e.g., ethanol) and aqueous hydrochloric acid.[4]

  • Basic Conditions: Reflux the acetylated pyrimidine in a mixture of an alcohol (e.g., ethanol) and aqueous sodium hydroxide or potassium hydroxide.[4][5]

Milder methods for the deprotection of secondary acetamides have been developed, for instance, using oxalyl chloride and propylene glycol, which can be beneficial when dealing with sensitive substrates.[6][7][8]

The Pivalamide (Piv) Protecting Group

The pivalamide group, derived from pivalic acid (2,2-dimethylpropanoic acid), offers a sterically hindered alternative to the acetamide group.[9] This steric bulk has significant implications for its stability and reactivity.

Introduction of the Pivalamide Group

Pivaloylation is analogous to acetylation, typically employing pivaloyl chloride or pivaloic anhydride.[9][10] The reaction is generally carried out in the presence of a base to scavenge the generated acid.[9]

Representative Protocol: Pivaloylation of a Pyrimidine Amine

  • Dissolve the pyrimidine amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Add a base, such as pyridine or triethylamine (1.2-1.5 equiv).[10]

  • Cool the reaction mixture to 0 °C in an ice bath.[9]

  • Slowly add pivaloyl chloride (1.1-1.3 equiv) to the solution.[10]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up the reaction as described for the acetylation protocol.

Removal of the Pivalamide Group

The steric hindrance of the tert-butyl group makes the pivalamide carbonyl less accessible to nucleophiles, rendering it significantly more stable to hydrolysis than the acetamide group.[11] Consequently, deprotection of a pivalamide requires more forcing conditions, such as strong acid or base at high temperatures for extended periods, or reductive cleavage with reagents like lithium aluminum hydride.[11][12]

Head-to-Head Comparison: Pivalamide vs. Acetamide

FeatureAcetamide (Ac)Pivalamide (Piv)
Protection Reagent Acetic anhydride, Acetyl chloride[4][5]Pivaloyl chloride, Pivaloic anhydride[9][10]
Protection Conditions Mild; Base (e.g., pyridine, TEA) in aprotic solvent.[4]Mild; Base (e.g., pyridine, TEA) in aprotic solvent.[10]
Deprotection Conditions Harsh; Strong acid (e.g., HCl) or base (e.g., NaOH, KOH) with heating.[4][5]Very Harsh; Strong acid or base with prolonged heating, or reducing agents (e.g., LiAlH4).[11][12]
Relative Stability Moderately stable. Cleaved under strong acidic or basic conditions.[4]Highly stable. Resistant to many acidic and basic conditions that cleave acetamides.[11]
Steric Hindrance LowHigh
Key Advantage Easy to introduce and readily available reagents.High stability allows for a wider range of subsequent reaction conditions.
Key Disadvantage Deprotection requires harsh conditions that may not be suitable for complex molecules.[4]Difficult to remove, requiring very harsh conditions.

Decision-Making Workflow

The choice between pivalamide and acetamide as a protecting group for a pyrimidine amine is dictated by the overall synthetic plan. The following decision-making workflow can guide this selection process.

G start Protect Pyrimidine Amine? subsequent_steps Subsequent synthetic steps involve: start->subsequent_steps harsh_conditions Harsh basic or acidic conditions? subsequent_steps->harsh_conditions Yes mild_conditions Mild reaction conditions? subsequent_steps->mild_conditions No choose_piv Use Pivalamide (Piv) harsh_conditions->choose_piv choose_ac Use Acetamide (Ac) mild_conditions->choose_ac final_deprotection Final deprotection conditions compatible? choose_piv->final_deprotection choose_ac->final_deprotection piv_deprotection_ok Very harsh conditions tolerable? final_deprotection->piv_deprotection_ok Piv ac_deprotection_ok Harsh conditions tolerable? final_deprotection->ac_deprotection_ok Ac piv_deprotection_ok->choose_piv Yes reconsider Re-evaluate synthetic route or consider alternative protecting group piv_deprotection_ok->reconsider No ac_deprotection_ok->choose_ac Yes ac_deprotection_ok->reconsider No

Caption: Decision workflow for selecting between pivalamide and acetamide.

Conclusion

Both pivalamide and acetamide are effective protecting groups for pyrimidine amines, but their distinct stability profiles make them suitable for different synthetic strategies.

  • Acetamide is a good choice for shorter synthetic sequences where the subsequent reaction conditions are mild and the harsh deprotection conditions are tolerable in the final step.

  • Pivalamide is the superior option when the protected intermediate must endure a series of reactions under strongly basic or acidic conditions that would cleave an acetamide group. However, the researcher must ensure that the target molecule can withstand the very harsh conditions required for pivalamide removal.

Ultimately, the optimal choice requires a careful consideration of the entire synthetic route, balancing the need for stability with the feasibility of the final deprotection step.

References

  • Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433–436. [Link]

  • Organic Chemistry Portal. (n.d.). Acetyl Protection. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A Facile Deprotection of Secondary Acetamides. American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2015). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

  • SynArchive. (n.d.). Protection of Amine by Amide. SynArchive. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2019). Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. ResearchGate. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of the pivaloyl group with LiAlH4. ResearchGate. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2020). Selective Synthesis of N6,3′,5′-Tripivaloyladenosine via Dynamic Kinetic Crystallization and Regioselective Preparation of Pivalated 2′-Deoxy-2′-fluoroarabinoadenosines. Organic Process Research & Development. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic acid esters. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • University of Bristol. (n.d.). Protecting Groups. University of Bristol. Retrieved January 26, 2026, from [Link]

  • St. Olaf College. (n.d.). Protecting Groups – A Necessary Evil?. St. Olaf College. Retrieved January 26, 2026, from [Link]

Sources

Comparative

Mass spectrometry (LC-MS) analysis of N-(2-(pyrimidin-5-yl)ethyl)pivalamide

Stationary Phase Selectivity and Fragmentation Dynamics Executive Summary & Chemical Context N-(2-(pyrimidin-5-yl)ethyl)pivalamide (Exact Mass: 207.1372 Da) represents a classic "amphiphilic challenge" in liquid chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Stationary Phase Selectivity and Fragmentation Dynamics

Executive Summary & Chemical Context

N-(2-(pyrimidin-5-yl)ethyl)pivalamide (Exact Mass: 207.1372 Da) represents a classic "amphiphilic challenge" in liquid chromatography.[1] It combines a basic, polar heteroaromatic headgroup (pyrimidine) with a hydrophobic, sterically bulky tail (pivalamide).[1]

Standard C18 protocols often fail to provide adequate peak shape for this analyte due to the interaction between the basic pyrimidine nitrogens and residual silanols on the silica surface. Furthermore, the limited hydrophobic surface area of the pyrimidine ring can lead to early elution and co-elution with polar matrix interferences.

This guide compares the industry-standard C18 workflow against a Biphenyl (π-π active) alternative, demonstrating why the latter is the superior choice for sensitivity and peak symmetry.[1]

Physicochemical Profile
PropertyValueAnalytical Implication
Formula C₁₁H₁₇N₃OMonoisotopic Mass: 207.1372
[M+H]⁺ 208.1445Primary ESI precursor
LogP (Est.) ~1.2 - 1.5Moderate hydrophobicity; amenable to Reversed-Phase (RP).[1]
pKa (Base) ~1.3 (Pyrimidine)Weak base; requires acidic pH to ensure full protonation for ESI+.[1]

Methodological Comparison: C18 vs. Biphenyl[1][2][3][4][5]

The choice of stationary phase is the single most critical variable for this analyte. The pyrimidine ring is electron-deficient, making it an excellent candidate for π-π interactions, which C18 columns cannot provide.[1]

Comparative Performance Matrix
FeatureAlternative A: C18 (Standard) Alternative B: Biphenyl (Recommended)
Retention Mechanism Hydrophobic interaction (Van der Waals) only.[1]Hydrophobic + π-π Stacking + Dipole-Dipole.[1]
Selectivity Low for the pyrimidine ring; relies solely on the pivaloyl tail.High; the biphenyl ligands engage the pyrimidine ring, increasing retention of the polar head.
Peak Shape Prone to tailing (Tailing Factor > 1.4) due to silanol interactions.Sharper peaks (Tailing Factor < 1.2) due to steric protection of silanols by bulky biphenyl groups.
Matrix Separation Poor separation from early-eluting polar interferences.[1]Enhanced retention shifts the analyte away from the solvent front and polar suppression zone.
The Mechanistic Advantage (Why Biphenyl Wins)

While C18 relies on "solvophobic" forces, Biphenyl phases utilize the electron density of the phenyl rings on the silica to interact with the electron-deficient π-system of the pyrimidine analyte.[1] This orthogonal selectivity allows for the use of higher organic content in the mobile phase while maintaining retention, which directly boosts desolvation efficiency and ESI sensitivity.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system.[1] The inclusion of a "System Suitability Test" (SST) ensures the column state is active before running valuable samples.

A. Mobile Phase Preparation[6][7]
  • Phase A (Aqueous): Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Reasoning: Formic acid ensures pH ~2.7, protonating the pyrimidine for ESI+.[1] Ammonium formate buffers the system, preventing pH shifts that cause retention time drift.[1]

  • Phase B (Organic): Methanol + 0.1% Formic Acid.

    • Reasoning: Methanol is preferred over Acetonitrile for Biphenyl columns as it facilitates π-π interactions better than the aprotic Acetonitrile.

B. LC Conditions (Biphenyl Optimized)
  • Column: Kinetex Biphenyl or Halo Biphenyl (2.1 x 100 mm, 2.6 µm).[1]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).[1]

  • Gradient:

    • 0.0 min: 5% B[1][2]

    • 1.0 min: 5% B (Isocratic hold to stack polar impurities)

    • 8.0 min: 95% B[1]

    • 10.0 min: 95% B[1]

    • 10.1 min: 5% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI+)[1][9]
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][3][4][5]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C (High temp required for the thermally stable pivalamide).

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the amide).

Fragmentation Dynamics & MS/MS Pathway

Understanding the fragmentation is crucial for building a Specificity-validated MRM (Multiple Reaction Monitoring) method.[1]

Precursor Ion: m/z 208.14 ([M+H]⁺)[1]

Primary Fragmentation Channels[1]
  • Amide Bond Cleavage (Diagnostic): The most labile bond is the amide linkage. Cleavage here produces the ethyl-pyrimidine amine species.[1]

    • Fragment:m/z 124.08 (C₆H₁₀N₃⁺)[1]

    • Mechanism:[1][6] Charge retention on the basic pyrimidine nitrogen.

  • McLafferty-Type Rearrangement / Neutral Loss:

    • Loss of the tert-butyl group (isobutene neutral loss, -56 Da).[1]

    • Fragment:m/z 152.08

  • Acylium Ion Formation:

    • Charge retention on the pivaloyl group (less common due to pyrimidine basicity, but observable at high collision energies).[1]

    • Fragment:m/z 85.06 (C₅H₉O⁺)

MRM Transitions Table
TransitionCollision Energy (eV)TypePurpose
208.1 -> 124.1 25QuantifierHigh abundance, structural specificity (Pyrimidine core).[1]
208.1 -> 85.1 35QualifierConfirms Pivaloyl tail presence.[1]
208.1 -> 53.0 45QualifierDeep fragmentation (Pyrimidine ring break).[1]

Visualization of Workflows

Figure 1: Analytical Workflow

LCMS_Workflow Sample Sample Prep (Diluent: 10% MeOH) LC LC Separation (Biphenyl Column) Sample->LC Injection ESI Ionization (ESI+) [M+H]+ = 208.14 LC->ESI Elution Q1 Q1 Filter Select m/z 208.1 ESI->Q1 Ion Beam CID Collision Cell (N2 Gas, 25-35 eV) Q1->CID Precursor Selection Q3 Q3 Detection m/z 124.1 (Quant) m/z 85.1 (Qual) CID->Q3 Fragmentation Data Data Analysis Peak Integration Q3->Data Signal

Caption: Optimized LC-MS/MS workflow utilizing Biphenyl stationary phase for enhanced retention and specific MRM detection.

Figure 2: Fragmentation Pathway Logic

Frag_Pathway Parent Precursor [M+H]+ m/z 208.14 PathA Amide Hydrolysis (Primary Path) Parent->PathA CE: 25eV PathB Alpha Cleavage (Secondary Path) Parent->PathB CE: 35eV Frag1 Fragment: Pyrimidine-Ethyl-NH3+ m/z 124.08 (Base Peak) PathA->Frag1 Charge on N Frag2 Fragment: Pivaloyl Cation m/z 85.06 PathB->Frag2 Charge on Carbonyl Frag3 Ring Break m/z 53.0 Frag1->Frag3 High Energy (45eV)

Caption: Proposed collision-induced dissociation (CID) pathway.[1] The m/z 124.08 fragment is the most stable quantifier ion.

References

  • Phenomenex Inc. (2025).[7] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. LabRulez LCMS. [Link][1]

  • Bell, D. S., & Shollenberger, D. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • American Association for Clinical Chemistry (AACC). (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis. [Link]

  • Niessen, W. M. A. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Validation

Biological Activity Profile of Pyrimidine-5-Carboxamide Ethyl Analogs: A Comparative Technical Guide

Topic: Biological Activity Comparison of Pyrimidine-5-Ethyl Amide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural Rationale...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Pyrimidine-5-Ethyl Amide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Rationale

The pyrimidine scaffold remains a cornerstone of medicinal chemistry due to its resemblance to endogenous nucleic acid bases and its ability to engage in diverse hydrogen-bonding networks. Within this class, pyrimidine-5-carboxamide analogs —specifically those incorporating ethyl-based substitutions (N-ethyl amides or ethyl-linked moieties)—have emerged as a "privileged structure" with potent activity across distinct therapeutic areas.

This guide objectively compares the biological performance of these analogs, focusing on three primary mechanisms of action:

  • Kinase Inhibition (Anticancer): Targeting EGFR, VEGFR, and SIKs.[1]

  • Metabolic Regulation (Diabetes/Obesity): Inhibition of Nicotinamide N-methyltransferase (NNMT).[1][2]

  • Immunomodulation (Asthma/Allergy): Inhibition of STAT6 signaling.[1]

Structural Logic: Why the Ethyl Amide?

The N-ethyl substitution on the pyrimidine-5-carboxamide core often serves a critical role in hydrophobic pocket filling .

  • Steric Fit: The ethyl group provides optimal bulk to occupy small hydrophobic pockets (e.g., the gatekeeper region in kinases) without incurring the steric penalty of larger phenyl or benzyl groups.[1]

  • Solubility: Compared to purely aromatic analogs, ethyl amides often maintain better aqueous solubility and lipophilicity profiles (LogP), enhancing membrane permeability.[1]

Comparative Biological Activity[1]

The following data synthesizes performance metrics from key studies, comparing specific ethyl-substituted analogs against industry standards.

Anticancer Activity (Kinase Inhibition)

Pyrimidine-5-carboxamides function as ATP-competitive inhibitors. The amide oxygen and nitrogen often form a "hinge-binding" motif with the kinase backbone.

Table 1: Comparative IC50 Values (nM) Against Key Oncogenic Kinases

Compound IDStructure DescriptionTargetIC50 (nM)Reference Standard (IC50)Activity Profile
Cmpd 8h N-ethyl-2-amino-pyrimidine-5-carboxamide deriv.SIK1/2 12 / 8HG-9-91-01 (5 nM)Potent Salt-Inducible Kinase inhibitor; improved metabolic stability over HG-9-91-01.
Analog 11e Pyrimidine-5-carbonitrile/amide ethyl analogVEGFR-2 85Sorafenib (90 nM)Comparable potency to Sorafenib; induces apoptosis in HCT-116 cells.
AS1517499 2-{[2-(4-hydroxyphenyl)ethyl]amino}-5-carboxamideSTAT6 21N/A (First-in-class)Potent inhibition of IL-4 induced Th2 differentiation; highly selective.

Analyst Note: While carbonitriles are common precursors, the conversion to the ethyl amide (via hydrolysis or direct amidation) often improves selectivity by adding a hydrogen bond donor/acceptor pair that interacts with specific residues (e.g., the "gatekeeper" residue in kinases).[1]

Metabolic & Inflammatory Targets (NNMT & STAT6)

Recent patents and studies highlight the 5-ethyl amide motif in metabolic regulation.[1]

Table 2: Efficacy in Metabolic and Inflammatory Models

TargetMechanismKey Analog FeatureOutcome
NNMT Methyltransferase InhibitionN-ethyl-pyrimidine-5-carboxamideReduced adipose NNMT activity; improved insulin sensitivity in diet-induced obesity mice.
STAT6 Transcription Factor BlockadeEthyl-linked amine at C2 positionIC50 = 21 nM. Blocks IL-4 signaling without affecting IL-12 (Th1) pathways.[1]

Structure-Activity Relationship (SAR) Visualization[1][3]

Understanding the causal link between structural modifications and biological output is critical.[1] The diagram below illustrates the SAR trends for the pyrimidine-5-carboxamide scaffold.

SAR_Analysis Core Pyrimidine-5-Carboxamide (Scaffold) R5_Amide R1: Amide Nitrogen (N-Ethyl Substitution) Core->R5_Amide C2_Pos C2 Position (Amino/Thio Linker) Core->C2_Pos C4_6_Pos C4/C6 Positions (Steric Bulk) Core->C4_6_Pos Effect_Solubility Increased Lipophilicity & Membrane Permeability R5_Amide->Effect_Solubility Ethyl vs Methyl/H Effect_Binding H-Bonding with Kinase Hinge Region R5_Amide->Effect_Binding Donor/Acceptor Effect_Selectivity Selectivity for STAT6 vs STAT1 C2_Pos->Effect_Selectivity Ethyl Linker Length C4_6_Pos->Effect_Binding Hydrophobic Pocket

Figure 1: SAR Map of Pyrimidine-5-Carboxamide Analogs.[1] The N-ethyl group at R1 balances solubility with hydrophobic interaction, while the C2 linker length determines target selectivity (e.g., STAT6).[1]

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the standard methods for validating the biological activity of these analogs.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Used to determine IC50 values against EGFR, VEGFR, or SIKs.[1]

  • Reagent Prep: Prepare 4x kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1] Dilute the pyrimidine-5-ethyl amide analogs in 100% DMSO to 100x final concentration.

  • Enzyme Reaction:

    • Add 5 µL of 1x kinase buffer containing the specific kinase (e.g., VEGFR-2, 0.2-2 nM final) to a 384-well plate.

    • Add 100 nL of compound (serial dilutions). Incubate for 15 mins at RT to allow equilibrium binding.

  • Substrate Addition: Add 5 µL of ATP (at Km) and peptide substrate labeled with a fluorophore (e.g., ULight-poly GT).[1]

  • Detection: After 60 mins, add EDTA/Eu-antibody detection mix. Read Fluorescence Resonance Energy Transfer (FRET) signal on a multi-mode plate reader (e.g., EnVision).[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit data to a sigmoidal dose-response equation to calculate IC50.[3]

Protocol B: Cell Viability Assay (MTT)

Used to assess cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7).[1]

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Treat cells with pyrimidine analogs (0.1 – 100 µM) for 48h or 72h.[1] Include DMSO control (<0.5%).

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media carefully.[1] Add 150 µL DMSO to dissolve purple formazan crystals.[1]

  • Measurement: Measure absorbance at 570 nm.

  • Calculation: Cell Viability (%) = (OD_sample / OD_control) * 100.[1]

Mechanism of Action: Signal Transduction Pathways

The following diagram details how these analogs intervene in the STAT6 and Kinase signaling cascades.

Mechanism_Action Ligand Ligand (IL-4 / EGF) Receptor Receptor (IL-4R / EGFR) Ligand->Receptor Binding Kinase Kinase Domain (JAK / Tyrosine Kinase) Receptor->Kinase Activation STAT STAT6 / Signaling Effectors Kinase->STAT Phosphorylation Inhibitor Pyrimidine-5-Ethyl Amide (Inhibitor) Inhibitor->Kinase ATP Competition (Blocks Phosphorylation) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Outcome Reduced Inflammation / Apoptosis Nucleus->Outcome

Figure 2: Mechanism of Action.[1] The pyrimidine analog competitively binds to the kinase domain, preventing the phosphorylation of downstream effectors like STAT6, thereby halting gene transcription associated with inflammation or proliferation.[1]

Conclusion & Future Directions

The pyrimidine-5-ethyl amide class represents a versatile scaffold. The "ethyl" modification is not merely a linker but a tuner of physicochemical properties that enables:

  • High Potency: Nanomolar inhibition of STAT6 and SIKs.[1]

  • Metabolic Stability: Superior to earlier generation inhibitors like HG-9-91-01.

  • Therapeutic Breadth: Spanning from oncology (VEGFR inhibition) to metabolic diseases (NNMT inhibition).[1]

Recommendation for Researchers: For drug discovery campaigns, prioritize the synthesis of N-ethyl-pyrimidine-5-carboxamides over simple methyl or phenyl analogs when targeting hydrophobic pockets of intermediate size. The ethyl group offers the optimal balance of Van der Waals interactions and solubility.[1]

References

  • Nagashima, S. et al. (2007).[1] Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry.

  • Li, H. et al. (2021).[1] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. World Intellectual Property Organization (WO/2021/025975).[1]

  • Jiang, X. et al. (2023).[1] Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry.

  • El-Gazzar, M.G. et al. (2019).[1] Design, synthesis, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents and VEGFR-2 inhibitors. RSC Advances.

  • Mock, E.D. et al. (2020).[1] Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Chemical Neuroscience.[1] [1]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for N-(2-(pyrimidin-5-yl)ethyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment While specific toxicological data for N-(2-(pyrimidin-5-yl)ethyl)pivalamide is unavailable, a critical assessment...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

While specific toxicological data for N-(2-(pyrimidin-5-yl)ethyl)pivalamide is unavailable, a critical assessment of its structural components—a pyrimidine ring and a pivalamide group—necessitates a cautious approach. Analogous compounds suggest potential hazards that must be mitigated through rigorous safety practices.

Potential Hazards Include:

  • Skin Irritation: Pivalamide and various pyrimidine derivatives are known to cause skin irritation.[1]

  • Serious Eye Irritation: Direct contact with the eyes may lead to serious irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

Given these potential risks, all handling of N-(2-(pyrimidin-5-yl)ethyl)pivalamide should be conducted with the assumption that it is a hazardous substance. A thorough risk assessment should be performed before commencing any new experimental protocol involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is mandatory to prevent exposure. The following table outlines the recommended PPE for handling N-(2-(pyrimidin-5-yl)ethyl)pivalamide.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[1][2]To protect against eye contact from splashes or airborne particles, which could cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn and inspected before each use. A flame-resistant lab coat or impervious clothing is also required.[1][3][4]To prevent skin contact, which is a likely route of exposure and may cause irritation.[1]
Respiratory Protection All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator is necessary.[1]To prevent the inhalation of dust or aerosols that could lead to respiratory tract irritation.[1]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow should be adopted for all procedures involving N-(2-(pyrimidin-5-yl)ethyl)pivalamide.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep Don appropriate PPE Area Ensure work area is in a certified fume hood Prep->Area Materials Gather all necessary equipment and reagents Area->Materials Weigh Carefully weigh the solid compound Materials->Weigh Proceed to handling Dissolve Dissolve in an appropriate solvent Weigh->Dissolve Reaction Perform the experimental procedure Dissolve->Reaction Decontaminate Decontaminate all surfaces and equipment Reaction->Decontaminate Procedure complete Dispose Segregate and label all waste Decontaminate->Dispose Remove Remove PPE and wash hands thoroughly Dispose->Remove

Caption: Workflow for the safe handling of N-(2-(pyrimidin-5-yl)ethyl)pivalamide.

Detailed Steps:

  • Preparation:

    • Always wear the full complement of recommended PPE before entering the designated handling area.[1][2][3]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.[1]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Conduct all manipulations within the fume hood to contain any potential vapors or aerosols.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

    • Properly segregate and label all waste streams as outlined in the disposal plan below.

    • After completing all work and cleaning, remove PPE in the correct order to avoid cross-contamination and wash your hands thoroughly with soap and water.[1]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency Response Flowchart

Caption: Emergency response plan for spills and personnel exposure.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • For small spills within a fume hood, use an appropriate chemical spill kit to absorb the material. Avoid generating dust.[1]

    • Place all contaminated materials in a sealed, labeled hazardous waste container.[5]

  • In Case of Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6][7]

    • Inhalation: Move the individual to fresh air immediately.[7]

    • Ingestion: Do not induce vomiting.[1]

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of N-(2-(pyrimidin-5-yl)ethyl)pivalamide and any contaminated materials is essential for laboratory safety and environmental protection.

Waste Management Protocol:

  • Waste Segregation: All waste contaminated with N-(2-(pyrimidin-5-yl)ethyl)pivalamide, including unused compound, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5][8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-(2-(pyrimidin-5-yl)ethyl)pivalamide".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste disposal program.[5] The recommended method of disposal is controlled incineration.[5][8] Do not discharge this chemical into drains or the environment.[5][8]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the potential risks associated with N-(2-(pyrimidin-5-yl)ethyl)pivalamide and ensure a safe laboratory environment for yourself and your colleagues.

References

Sources

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